molecular formula C16H18Cl2FNO2 B5399647 1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride

1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride

Cat. No.: B5399647
M. Wt: 346.2 g/mol
InChI Key: ICBRDQRUMMNYHJ-UHFFFAOYSA-N
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Description

1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 4-fluorobenzyl alcohol.

    Reaction Conditions: The key steps include

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Scientific Research Applications

1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride can be compared with similar compounds:

    Similar Compounds:

    Uniqueness: The presence of both chloro and fluoro substituents, along with methoxy groups, provides unique chemical properties that may enhance its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2.ClH/c1-19-9-12-7-14(17)16(15(8-12)20-2)21-10-11-3-5-13(18)6-4-11;/h3-8,19H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBRDQRUMMNYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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